molecular formula C9H11BrN2O2 B11755568 Ethyl 3-bromo-6,7-dihydro-5H-pyrrolo[1,2-a]imidazole-6-carboxylate

Ethyl 3-bromo-6,7-dihydro-5H-pyrrolo[1,2-a]imidazole-6-carboxylate

Cat. No.: B11755568
M. Wt: 259.10 g/mol
InChI Key: VHQVRNYEZQSPIS-UHFFFAOYSA-N
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Description

Ethyl 3-bromo-6,7-dihydro-5H-pyrrolo[1,2-a]imidazole-6-carboxylate is a heterocyclic compound that contains a pyrroloimidazole core. This compound is of interest due to its potential applications in medicinal chemistry and organic synthesis. The presence of a bromine atom and an ester group in its structure makes it a versatile intermediate for various chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 3-bromo-6,7-dihydro-5H-pyrrolo[1,2-a]imidazole-6-carboxylate typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-bromo-6,7-dihydro-5H-pyrrolo[1,2-a]imidazole-6-carboxylate can undergo various chemical reactions, including:

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield azido, thiocyanato, or amino derivatives, while reduction reactions can produce alcohols .

Mechanism of Action

The mechanism of action of ethyl 3-bromo-6,7-dihydro-5H-pyrrolo[1,2-a]imidazole-6-carboxylate depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes, receptors, or nucleic acids. The bromine atom and ester group can participate in various interactions, including hydrogen bonding, hydrophobic interactions, and covalent bonding .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl 3-bromo-6,7-dihydro-5H-pyrrolo[1,2-a]imidazole-6-carboxylate is unique due to the combination of a bromine atom and an ester group in its structure. This combination allows for a wide range of chemical modifications and applications, making it a valuable compound in various fields of research .

Biological Activity

Ethyl 3-bromo-6,7-dihydro-5H-pyrrolo[1,2-a]imidazole-6-carboxylate is a heterocyclic compound that has garnered attention for its significant biological activity, particularly in the fields of oncology and neurodegenerative disease research. This article delves into the compound's structure, biological mechanisms, and therapeutic potential, supported by relevant data and case studies.

Chemical Structure and Properties

The compound has the following chemical characteristics:

  • Molecular Formula : C9H11BrN2O2
  • Molecular Weight : 259.10 g/mol
  • CAS Number : 2092174-12-2

The presence of a bromine atom in its structure enhances its reactivity, making it a versatile candidate for various biological applications. The fused pyrrole and imidazole rings contribute to its unique properties, allowing it to interact with various biological macromolecules.

This compound primarily acts as an inhibitor of receptor-interacting protein kinase 1 (RIPK1). This kinase plays a crucial role in cell death and survival pathways, making it a target for therapeutic interventions in diseases such as cancer and neurodegenerative disorders.

In cellular assays, this compound has demonstrated micromolar activity against leukemia cell lines, indicating its potential utility in cancer therapeutics. The proposed mechanism involves specific binding to target proteins, modulating their activity and influencing various biochemical pathways that regulate cell proliferation and apoptosis.

Biological Activity Overview

Anticancer Potential :

  • Cell Lines Tested : The compound exhibits significant cytotoxicity against various leukemia cell lines.
  • IC50 Values : In studies conducted, IC50 values were observed in the micromolar range, showcasing its potency against cancer cells.

Neuroprotective Effects :
Research indicates that inhibition of RIPK1 could also provide neuroprotective benefits, potentially aiding in the treatment of neurodegenerative diseases. The modulation of cell death pathways may help preserve neuronal integrity under pathological conditions .

Comparative Analysis with Related Compounds

The following table summarizes key features of this compound compared to similar compounds:

Compound NameStructureKey Features
This compoundStructureInhibitor of RIPK1; potential anticancer agent
3-Bromo-6,7-dihydro-5H-pyrrolo[1,2-a]imidazoleStructureLacks carboxylate group; used in enzyme inhibition studies
Ethyl 3-amino-6,7-dihydro-5H-pyrrolo[1,2-a]imidazoleStructureContains amino group; different biological activities

This comparison highlights the unique attributes of this compound that enhance its reactivity and biological activity compared to other derivatives.

Case Studies and Research Findings

Recent studies have provided insights into the biological activity of this compound:

  • In Vitro Studies : A study reported that this compound inhibited RIPK1 activity with an IC50 value indicating significant effectiveness against leukemia cell lines. The results suggest that further exploration into its mechanisms could lead to novel cancer therapies.
  • Neuroprotective Studies : Another research effort explored its potential neuroprotective effects by examining its impact on neuronal cell survival under stress conditions. The findings indicated a reduction in apoptosis markers when treated with the compound.

Properties

Molecular Formula

C9H11BrN2O2

Molecular Weight

259.10 g/mol

IUPAC Name

ethyl 3-bromo-6,7-dihydro-5H-pyrrolo[1,2-a]imidazole-6-carboxylate

InChI

InChI=1S/C9H11BrN2O2/c1-2-14-9(13)6-3-8-11-4-7(10)12(8)5-6/h4,6H,2-3,5H2,1H3

InChI Key

VHQVRNYEZQSPIS-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1CC2=NC=C(N2C1)Br

Origin of Product

United States

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